2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazolo[3,2-a]benzimidazole framework, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 7,8-dimethylthiazolo[3,2-a]benzimidazole under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions and the use of catalysts to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The compound may exert its effects by inhibiting key enzymes involved in cellular processes, leading to the disruption of pathogen growth or cancer cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can be compared with other indole derivatives and thiazolo[3,2-a]benzimidazole compounds:
Properties
Molecular Formula |
C27H21N3OS |
---|---|
Molecular Weight |
435.5g/mol |
IUPAC Name |
(2E)-2-[(1-benzylindol-3-yl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C27H21N3OS/c1-17-12-13-23-25(18(17)2)28-27-30(23)26(31)24(32-27)14-20-16-29(15-19-8-4-3-5-9-19)22-11-7-6-10-21(20)22/h3-14,16H,15H2,1-2H3/b24-14+ |
InChI Key |
GLZIBFFCOSLGSH-ZVHZXABRSA-N |
SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)SC3=N2)C |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)/SC3=N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)SC3=N2)C |
Origin of Product |
United States |
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